molecular formula C22H23ClN2O3 B10997493 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B10997493
M. Wt: 398.9 g/mol
InChI Key: HHMMZXVTIRVNKO-UHFFFAOYSA-N
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Description

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted pyridoindole core and a dimethoxyphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole structure.

    Chlorination: Introduction of the chlorine atom at the 8th position of the pyridoindole core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyridoindole core through a propanone linker, typically using Friedel-Crafts acylation or related reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways or cellular functions.

    Modulating Gene Expression: It may influence the expression of specific genes, affecting protein synthesis and cellular behavior.

Comparison with Similar Compounds

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dihydroxyphenyl)propan-1-one: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C22H23ClN2O3/c1-27-20-7-3-14(11-21(20)28-2)4-8-22(26)25-10-9-19-17(13-25)16-12-15(23)5-6-18(16)24-19/h3,5-7,11-12,24H,4,8-10,13H2,1-2H3

InChI Key

HHMMZXVTIRVNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)OC

Origin of Product

United States

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